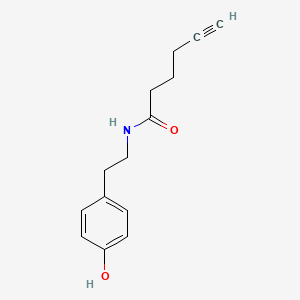

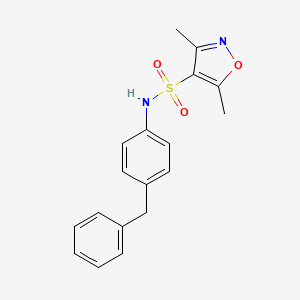

hPL-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

hPL-IN-2 is a potent, reversible, and non-competitive inhibitor of pancreatic lipase. It has an inhibitory concentration (IC50) of 1.63 micromolar. This compound is primarily used in the investigation of obesity-related diseases due to its ability to inhibit pancreatic lipase, an enzyme crucial for the digestion of dietary fats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hPL-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and often involves the use of high-performance liquid chromatography (HPLC) for purification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of preparative HPLC is common for the isolation and purification of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: hPL-IN-2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

hPL-IN-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Enzyminhibition und von Reaktionsmechanismen.

Biologie: Untersucht wegen seiner Auswirkungen auf den Lipidstoffwechsel und die Adipositas.

Medizin: Als potenzielles Therapeutikum für adipositasbedingte Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Anti-Adipositas-Medikamenten und zugehörigen Forschungsprojekten eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Pankreaslipase hemmt, ein Enzym, das für die Hydrolyse von Nahrungsfetten in freie Fettsäuren und Monoglyceride verantwortlich ist. Die Hemmung ist reversibel und nicht-kompetitiv, d. h. This compound bindet an eine andere Stelle als die aktive Stelle des Enzyms, verändert dessen Konformation und verringert so seine Aktivität .

Ähnliche Verbindungen:

Orlistat: Ein weiterer Pankreaslipase-Inhibitor, der zur Behandlung von Adipositas eingesetzt wird.

Cetilistat: Ein neuerer Lipase-Inhibitor mit einem ähnlichen Wirkmechanismus wie Orlistat.

Vergleich: this compound ist aufgrund seines reversiblen und nicht-kompetitiven Hemmmechanismus einzigartig, während Orlistat und Cetilistat irreversible Inhibitoren sind. Dieser Unterschied im Hemmmechanismus kann zu Variationen in der Wirksamkeit und den Nebenwirkungen führen .

Wirkmechanismus

hPL-IN-2 exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary fats into free fatty acids and monoglycerides. The inhibition is reversible and non-competitive, meaning that this compound binds to a site other than the active site of the enzyme, altering its conformation and reducing its activity .

Vergleich Mit ähnlichen Verbindungen

Orlistat: Another pancreatic lipase inhibitor used in the treatment of obesity.

Cetilistat: A newer lipase inhibitor with a similar mode of action to Orlistat.

Comparison: hPL-IN-2 is unique due to its reversible and non-competitive inhibition mechanism, whereas Orlistat and Cetilistat are irreversible inhibitors. This difference in inhibition mechanism can lead to variations in efficacy and side effects .

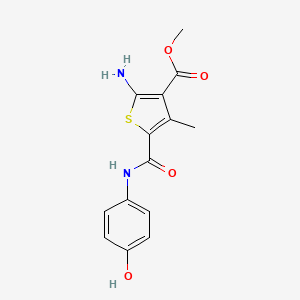

Eigenschaften

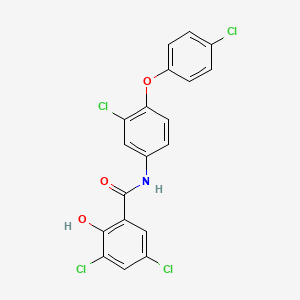

Molekularformel |

C19H11Cl4NO3 |

|---|---|

Molekulargewicht |

443.1 g/mol |

IUPAC-Name |

3,5-dichloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide |

InChI |

InChI=1S/C19H11Cl4NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)22)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) |

InChI-Schlüssel |

HPIKHGXRCDJEKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861573.png)

![2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)

![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)

![N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide](/img/structure/B10861639.png)